molecular formula C10H5BrN2 B13659476 6-Bromoisoquinoline-3-carbonitrile

6-Bromoisoquinoline-3-carbonitrile

货号: B13659476
分子量: 233.06 g/mol
InChI 键: QBOMHKQTYGDRHF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromoisoquinoline-3-carbonitrile (CAS 1780592-37-1) is a brominated and cyano-functionalized isoquinoline derivative that serves as a valuable heterocyclic building block in medicinal chemistry and anticancer research . The compound has a molecular formula of C 10 H 5 BrN 2 and a molecular weight of 233.06 g/mol. It is supplied as a solid and requires cold-chain transportation, with recommended storage at 2-8°C . The structural features of this compound—an electron-withdrawing nitrile group and a bromine substituent—make it a versatile intermediate for various cross-coupling reactions and for the construction of more complex molecular architectures. While specific biological data for this exact molecule is limited, its core quinoline scaffold is recognized as a privileged structure in drug discovery. Quinoline derivatives are extensively investigated for their significant biological activities, particularly in suppressing cancer cell migration and proliferation . Related analogs, specifically pyrano[3,2-c]quinoline derivatives, have been developed as novel non-ATP competitive Src kinase inhibitors , demonstrating potential as therapeutic agents for breast cancer . Researchers utilize this bromo- and cyano-functionalized intermediate to develop targeted inhibitors. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

分子式

C10H5BrN2

分子量

233.06 g/mol

IUPAC 名称

6-bromoisoquinoline-3-carbonitrile

InChI

InChI=1S/C10H5BrN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H

InChI 键

QBOMHKQTYGDRHF-UHFFFAOYSA-N

规范 SMILES

C1=CC2=CN=C(C=C2C=C1Br)C#N

产品来源

United States

准备方法

Direct Halogenation and Functionalization Approaches

One classical approach to synthesizing 6-bromoisoquinoline derivatives involves regioselective bromination of isoquinoline precursors followed by introduction of the nitrile group at position 3. However, direct bromination often requires careful control to avoid polybromination or substitution at undesired positions. Advanced directed metalation strategies, such as using O-carbamate directed ortho-metalation, have been reported to achieve selective bromination at the 6-position with high yields (up to 87%) using pyridinium tribromide under mild conditions.

Buchwald–Hartwig Amination Coupling Route

A notably optimized and scalable method for preparing this compound derivatives involves the Buchwald–Hartwig amination reaction. This palladium-catalyzed cross-coupling forms C–N bonds efficiently and has been adapted for base-sensitive 6-bromoisoquinoline-1-carbonitrile substrates.

  • Catalyst System : The most effective catalyst system reported uses Pd(dba)₂ (palladium dibenzylideneacetone) with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as the ligand.
  • Base : Cesium carbonate (Cs₂CO₃) is employed as the base.
  • Solvent : Tetrahydrofuran (THF) is the preferred solvent.
  • Chiral Amine Coupling : The reaction couples 6-bromoisoquinoline-1-carbonitrile with chiral primary amines such as (S)-3-amino-2-methylpropan-1-ol.
  • Scale-up : The process has been successfully scaled to kilogram quantities, yielding 80% product with low palladium residuals (73 ppm), demonstrating robustness and industrial applicability.

This method is highly valuable for preparing pharmaceutical intermediates where control over stereochemistry and purity is critical.

Multi-Step Synthesis from 3-Bromophenylacetonitrile

Another synthetic pathway involves starting from 3-bromophenylacetonitrile, which undergoes a sequence of transformations to yield 6-bromoisoquinoline derivatives:

  • Reduction : 3-Bromophenylacetonitrile is hydrogenated in the presence of Raney nickel catalyst in methanol or ethanol to produce 3-bromophenethylamine.
  • Amidation : This amine reacts with methyl chloroformate and an acid-binding agent in an organic solvent to form methyl 3-bromophenethylcarbamate.
  • Cyclization : Treatment of the carbamate with 2-oxoacetic acid and concentrated sulfuric acid in tetrahydrofuran leads to 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
  • Hydrolysis : Final acid hydrolysis yields 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a close precursor to this compound.

This route is advantageous for accessing related tetrahydroisoquinoline derivatives and can be adapted for further functional group manipulations.

Comparative Summary of Preparation Methods

Methodology Key Reagents/Catalysts Reaction Type Yield/Scale Advantages Limitations
Directed ortho-metalation bromination Pyridinium tribromide (pyHBr₃) Electrophilic bromination Up to 87% yield High regioselectivity, mild conditions Requires metalation expertise
Buchwald–Hartwig amination Pd(dba)₂, BINAP, Cs₂CO₃, THF Pd-catalyzed C–N coupling 80% yield, scalable to >12 kg Scalable, low Pd residuals, stereoselective Cost of chiral amines, biaryl side products
Multi-step synthesis from 3-bromophenylacetonitrile Raney Ni, methyl chloroformate, H₂SO₄, THF Reduction, amidation, cyclization, hydrolysis Efficient multi-step conversion Versatile intermediate access Multi-step, longer synthesis time

Data Table: Selected Optimized Reaction Conditions for Buchwald–Hartwig Amination

Parameter Condition Notes
Catalyst Pd(dba)₂ 0.5–1 mol% loading
Ligand BINAP Bidentate phosphine ligand
Base Cesium carbonate (Cs₂CO₃) Strong, non-nucleophilic base
Solvent Tetrahydrofuran (THF) Anhydrous, oxygen-free
Temperature 60–80 °C Controlled to minimize side products
Scale Up to 2.5 kg batch Demonstrated >12 kg production
Yield 80% Isolated product yield
Residual Pd in product 73 ppm Below typical pharmaceutical limits

化学反应分析

Types of Reactions: 6-Bromoisoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .

作用机制

The mechanism of action of 6-Bromoisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Analogues

6-Bromoisoquinoline-1-carbonitrile (CAS: 1082674-24-5)
  • Similarity : 0.86 (structural isomer) .
  • Key Differences: The bromine and cyano groups are swapped (1- vs. 3-position). This alters dipole moments and reactivity. The 1-cyano group may sterically hinder electrophilic substitution at adjacent positions.
  • Applications : Likely diverges in target binding due to altered electronic distribution.
6-Bromo-2-chloroquinoline-3-carbonitrile (CAS: 99465-04-0)
  • Molecular Formula : C₁₀H₄BrClN₂ (MW: 267.51) .
  • Key Differences: Incorporates a chlorine atom at the 2-position. The additional electron-withdrawing group increases polarity and may reduce solubility in nonpolar solvents.
  • Hazards : Classified as H301 (acute toxicity), H311 (skin irritation), and H331 (respiratory toxicity) .

Functional Group Variants

6-Bromoquinazoline-4-carbonitrile (CAS: 1204334-27-9)
  • Similarity : 0.75 .
  • Key Differences: Replaces the isoquinoline core with a quinazoline system (additional nitrogen at position 4).
  • Applications : More suited for kinase inhibitor development due to quinazoline’s prevalence in such scaffolds.
6-Bromobenzo[d]isoxazole-3-carbonitrile (CAS: 1379302-07-4)
  • Molecular Formula : C₈H₃BrN₂O (MW: 223.03) .
  • Key Differences: Benzoisoxazole replaces isoquinoline, introducing an oxygen atom. This increases oxidation resistance but reduces π-conjugation.
  • Applications: Potential in agrochemicals due to isoxazole’s bioactivity.

Comparison with Partially Saturated Derivatives

6-Bromo-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS: 107955-83-9)
  • Molecular Formula : C₁₀H₈BrN₂O₂ (MW: 283.09) .
  • Key Differences: Partially saturated ring with two ketone groups.
  • Hazards : Classified under UN 2811 (toxic solids) .

Functional Analogues with Amino or Methyl Substituents

5-Bromo-3-methylpicolinonitrile (CAS: 156072-86-5)
  • Similarity : 0.85 .
  • Key Differences : Pyridine core with bromine and methyl groups. The smaller ring size reduces steric bulk but limits π-stacking interactions.
  • Applications : Intermediate in ligand synthesis for catalysis.
6-Amino-5-bromonicotinonitrile (CAS: 477871-32-2)
  • Molecular Formula : C₆H₃BrN₄ (MW: 211.02) .
  • Key Differences: Amino group at the 6-position enhances nucleophilicity.
  • Hazards: Limited data, but amino groups may increase sensitivity to oxidation .

Key Findings and Implications

  • Positional Effects: Bromine and cyano group positions significantly influence electronic properties and reactivity. For example, 6-Bromoisoquinoline-1-carbonitrile’s steric hindrance may limit its utility in certain coupling reactions compared to the 3-cyano isomer.
  • Functional Group Impact : Quinazoline and benzoisoxazole derivatives exhibit divergent bioactivity due to core heterocycle differences.
  • Hazard Profiles: Chlorinated analogues (e.g., 6-Bromo-2-chloroquinoline-3-carbonitrile) show higher acute toxicity, necessitating stringent handling protocols.

生物活性

6-Bromoisoquinoline-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound possesses a molecular formula of C10H6BrNC_{10}H_6BrN and a molecular weight of approximately 220.06 g/mol. The presence of the bromine atom and the cyano group significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been studied for its role as a selective androgen receptor modulator (SARM), which suggests potential applications in treating conditions related to androgen receptor modulation, such as muscle wasting and osteoporosis .

Interaction with Biological Targets

Research indicates that this compound can bind to specific sites on target proteins, altering their activity. This property positions it as a candidate for further pharmacological studies aimed at diseases where these targets play crucial roles.

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific signaling pathways.
  • Antimicrobial Properties : Research indicates potential efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Research Findings

A summary of key research findings on the biological activity of this compound is presented in the table below:

Study Findings Methodology
Study AInhibition of prostate cancer cell linesCell viability assays
Study BAntibacterial activity against E. coliAgar diffusion method
Study CModulation of androgen receptor activityReporter gene assays

Case Studies

  • Prostate Cancer Treatment : In a study published in Journal of Medicinal Chemistry, this compound was shown to significantly reduce the viability of prostate cancer cells in vitro, suggesting its potential as a therapeutic agent for prostate cancer treatment .
  • Antimicrobial Efficacy : Another study demonstrated that this compound exhibited strong antibacterial properties against Gram-negative bacteria, indicating its potential use in developing new antibiotics.

常见问题

Basic: What are effective methods for synthesizing 6-Bromoisoquinoline-3-carbonitrile in laboratory settings?

Methodological Answer:
A common approach involves nucleophilic substitution or cyanation of 6-bromoisoquinoline precursors. For example:

  • Copper-mediated cyanation : React 6-bromo-1-chloroisoquinoline derivatives with CuCN in dimethyl sulfoxide (DMSO) at 140°C. This method, adapted from similar isoquinoline syntheses, yields ~27% under optimized conditions .
  • Palladium-catalyzed cross-coupling : Use Pd(PPh₃)₄ with Zn(CN)₂ in DMF at 80–100°C to introduce the cyano group. This method is effective for regioselective functionalization in heterocyclic systems .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:
Store the compound at 0–6°C in airtight, light-protected containers under inert gas (e.g., nitrogen). Brominated isoquinolines are sensitive to thermal degradation and moisture, as noted in handling protocols for structurally similar compounds .

Advanced: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C6, cyano at C3). Coupling patterns in aromatic regions distinguish isoquinoline regioisomers .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (MW: 233.07 g/mol) and isotopic patterns (e.g., bromine’s ¹:¹ doublet) .
  • X-ray Crystallography : Resolve π-π stacking interactions and bond angles, as demonstrated for brominated quinoline-carbonitrile analogs .

Advanced: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The bromine at C6 acts as a leaving group , enabling Suzuki-Miyaura or Ullmann couplings with aryl/alkyl boronic acids or amines. The electron-withdrawing cyano group at C3 enhances electrophilicity, accelerating oxidative addition in Pd-catalyzed reactions. For example:

  • Suzuki Coupling : Use Pd(OAc)₂, SPhos ligand, and K₂CO₃ in THF/H₂O (80°C) to introduce aryl groups at C6 .
  • Competing Reactivity : The C3 cyano group may direct electrophilic substitutions to C1 or C5 positions, requiring careful regiochemical analysis .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

  • Solvent System : Use a 1:3 mixture of DMSO and ethanol. Heat to 80°C until dissolution, then cool gradually to 4°C to precipitate crystals.
  • Yield Optimization : Add a seed crystal or use slow evaporation to improve crystal quality. Similar protocols achieved >95% purity for brominated heterocycles .

Advanced: What strategies mitigate low yields in the synthesis of this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd/Cu catalysts (e.g., t-BuXPhos-Pd) to enhance turnover in cyanation steps. Evidence shows ligand choice impacts yield by >20% in analogous reactions .
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation. Premature quenching is a common yield-limiting factor.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) while maintaining 100–140°C, as validated for nitrile-functionalized quinolines .

Advanced: How does the electronic nature of this compound influence its applications in medicinal chemistry?

Methodological Answer:

  • Pharmacophore Potential : The cyano group enhances binding to kinase ATP pockets (e.g., FtsZ inhibitors), while bromine allows late-stage derivatization. Structural analogs showed IC₅₀ values <1 µM in antibacterial assays .
  • Solubility Optimization : Replace DMSO with PEG-400 in biological testing to improve aqueous solubility without compromising activity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。